ATTO 390 Fluorescent Dye: A Technical Guide for Advanced Cellular Imaging and Analysis
ATTO 390 Fluorescent Dye: A Technical Guide for Advanced Cellular Imaging and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ATTO 390 fluorescent dye, a versatile tool for a wide range of applications in cellular and molecular biology. This guide details its core properties, provides established experimental protocols, and illustrates its utility in advanced imaging and analytical techniques.
Core Properties and Spectral Characteristics
ATTO 390 is a fluorescent label belonging to the coumarin (B35378) dye family.[1][2][3] It is characterized by its high fluorescence quantum yield, a large Stokes shift, and good photostability, making it a robust choice for various fluorescence-based assays.[1][2][3] Its moderate hydrophilicity and low molecular weight contribute to its suitability for labeling a variety of biomolecules, including proteins and nucleic acids.[1][2]
The dye can be efficiently excited by a mercury arc lamp, with strong absorption at the 365 nm and 405 nm lines.[1] It is available in several reactive forms, including NHS ester, maleimide, azide, and phalloidin (B8060827) conjugates, allowing for flexible labeling of different functional groups on target molecules.[2]
Quantitative Data Summary
For ease of comparison, the key quantitative properties of ATTO 390 are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 390 nm | [4] |
| Emission Maximum (λem) | 479 nm | [4] |
| Molar Extinction Coefficient (ε) | 2.4 x 10⁴ M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φf) | 0.90 | [4] |
| Fluorescence Lifetime (τ) | 5.0 ns | [4] |
| Molecular Weight (free acid) | 343.42 g/mol | |
| Stokes Shift | 89 nm |
Key Applications and Experimental Protocols
ATTO 390 is a versatile dye employed in a multitude of applications, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET). Its favorable spectral properties also make it a suitable candidate for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) microscopy.
Protein and Oligonucleotide Labeling
A fundamental prerequisite for most applications is the covalent labeling of a biomolecule of interest with ATTO 390. Below are detailed protocols for labeling proteins and oligonucleotides.
This protocol is adapted for labeling primary amine groups on proteins, such as the N-terminus or the side chain of lysine (B10760008) residues.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS)
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ATTO 390 NHS ester
-
Anhydrous, amine-free DMSO or DMF
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
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Gel filtration column (e.g., Sephadex G-25)
Procedure:
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Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.
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Dye Preparation: Immediately before use, dissolve the ATTO 390 NHS ester in anhydrous DMSO or DMF to a concentration of 1 mg/mL.
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Labeling Reaction: Add a 3- to 10-fold molar excess of the reactive dye solution to the protein solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous stirring.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the ATTO 390-labeled protein.
-
Storage: Store the purified conjugate at 4°C for short-term storage or in aliquots at -20°C for long-term storage. Protect from light.
This protocol is designed for labeling oligonucleotides that have been synthesized with a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
ATTO 390 NHS ester
-
Anhydrous, amine-free DMF
-
0.2 M carbonate-bicarbonate buffer (pH 9.0)
-
Gel filtration or reverse-phase HPLC for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.2 M carbonate-bicarbonate buffer (pH 9.0) to a concentration of 1-5 mM.
-
Dye Preparation: Immediately before use, dissolve the ATTO 390 NHS ester in anhydrous DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 20- to 50-fold molar excess of the reactive dye solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.
-
Purification: Purify the labeled oligonucleotide from the unreacted dye using either gel filtration or reverse-phase HPLC.
-
Quantification and Storage: Determine the concentration and degree of labeling of the purified conjugate. Store at -20°C, protected from light.
Immunofluorescence
ATTO 390-conjugated secondary antibodies are valuable reagents for immunofluorescence microscopy, allowing for the detection of specific antigens in fixed and permeabilized cells.
This protocol provides a general guideline for immunofluorescent staining of adherent cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
ATTO 390-conjugated secondary antibody
-
Mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells on sterile coverslips to the desired confluency. Wash briefly with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash the cells three times with PBS and block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the ATTO 390-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the slides using a fluorescence microscope with excitation and emission filters suitable for ATTO 390.
In Situ Hybridization (ISH)
ATTO 390 can be incorporated into oligonucleotide probes for the detection of specific DNA or RNA sequences within cells or tissues.
This protocol provides a general framework for FISH using an ATTO 390-labeled probe.
Materials:
-
Fixed cells or tissue sections on slides
-
ATTO 390-labeled oligonucleotide probe
-
Hybridization buffer (containing formamide (B127407) and SSC)
-
Wash buffers (e.g., SSC solutions of varying stringency)
-
DAPI or another nuclear counterstain
-
Mounting medium
Procedure:
-
Sample Preparation: Prepare and fix the cells or tissue sections on slides according to standard protocols.
-
Pre-hybridization: Treat the slides with appropriate reagents to increase probe accessibility (e.g., proteinase K digestion).
-
Probe Denaturation and Hybridization: Dilute the ATTO 390-labeled probe in hybridization buffer. Denature the probe and the target DNA/RNA on the slide by heating. Hybridize the probe to the target sequence overnight at a specific temperature.
-
Post-hybridization Washes: Wash the slides with buffers of increasing stringency to remove unbound and non-specifically bound probes.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the slides with an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for ATTO 390 and the counterstain.
Förster Resonance Energy Transfer (FRET)
ATTO 390 can serve as a donor fluorophore in FRET-based assays to study molecular interactions. A suitable acceptor for ATTO 390 is ATTO 488, as the emission spectrum of ATTO 390 significantly overlaps with the excitation spectrum of ATTO 488.
Visualization of Signaling Pathways
Fluorescently labeled biomolecules are instrumental in elucidating cellular signaling pathways. For instance, an ATTO 390-labeled antibody against a phosphorylated protein can be used to visualize its activation and localization within the cell upon stimulation.
Example Signaling Pathway: Generic Kinase Cascade
The following diagram illustrates a generic kinase signaling cascade that can be studied using fluorescence microscopy with ATTO 390-labeled reagents.
Conclusion
ATTO 390 is a powerful and versatile fluorescent dye with broad applications in modern biological research. Its excellent photophysical properties, coupled with the availability of various reactive forms, make it an invaluable tool for labeling biomolecules and visualizing cellular processes with high sensitivity and resolution. The protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for researchers and scientists seeking to leverage the capabilities of ATTO 390 in their experimental workflows.
